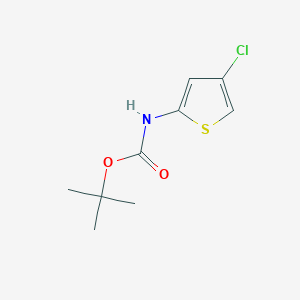tert-Butyl (4-chlorothiophen-2-yl)carbamate
CAS No.: 1936334-08-5
Cat. No.: VC8374094
Molecular Formula: C9H12ClNO2S
Molecular Weight: 233.72 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1936334-08-5 |
|---|---|
| Molecular Formula | C9H12ClNO2S |
| Molecular Weight | 233.72 g/mol |
| IUPAC Name | tert-butyl N-(4-chlorothiophen-2-yl)carbamate |
| Standard InChI | InChI=1S/C9H12ClNO2S/c1-9(2,3)13-8(12)11-7-4-6(10)5-14-7/h4-5H,1-3H3,(H,11,12) |
| Standard InChI Key | KBXBRCLEXBBOAM-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1=CC(=CS1)Cl |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=CC(=CS1)Cl |
Introduction
Chemical Identity and Structural Properties
tert-Butyl (4-chlorothiophen-2-yl)carbamate (CAS: 1936334-08-5) belongs to the class of carbamate esters, featuring a tert-butoxycarbonyl (Boc) protecting group attached to a 4-chlorothiophene ring. Its molecular formula is , with a molecular weight of 233.72 g/mol . The Boc group enhances the compound’s stability during synthetic reactions, while the chlorothiophene moiety contributes to its electronic and steric properties, making it valuable in cross-coupling reactions and polymer chemistry.
Physicochemical Characteristics
Key physical properties include:
| Property | Value | Source |
|---|---|---|
| Density | ||
| Boiling Point | 265.4 \pm 25.0 \, ^\circ\text{C} | |
| Flash Point | 114.3 \pm 23.2 \, ^\circ\text{C} | |
| Vapor Pressure (25°C) | ||
| LogP (Partition Coefficient) | 4.24 |
The compound’s low vapor pressure and moderate LogP value suggest limited environmental mobility but adequate solubility in organic solvents like toluene and dichloromethane . Its refractive index () and exact mass () further aid in analytical identification .
Synthesis and Manufacturing
Conventional Synthetic Routes
The synthesis of tert-butyl (4-chlorothiophen-2-yl)carbamate typically involves the reaction of 4-chlorothiophen-2-amine with di-tert-butyl dicarbonate () under basic conditions. This method leverages the nucleophilic reactivity of the amine group, which attacks the carbonyl carbon of , yielding the carbamate product .
A representative procedure involves:
-
Dissolving 4-chlorothiophen-2-amine in anhydrous tetrahydrofuran (THF).
-
Adding and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stirring the mixture at room temperature for 12–24 hours.
-
Purifying the product via column chromatography (hexane/ethyl acetate).
This route achieves yields of 75–85% under optimized conditions .
Industrial-Scale Innovations
Recent patents describe scalable methodologies for analogous carbamates. For example, CN114805134A outlines a telescoped synthesis for tert-butyl (1-hydroxypent-4-en-2-yl)carbamate, emphasizing cost-effectiveness and safety. Key steps include:
-
Ring-closing protection: Reacting a precursor with 4-trifluoromethylbenzaldehyde and 2-methylbenzoyl chloride in toluene.
-
Alkylation: Using allyl bromide and lithium diisopropylamide (LDA) to introduce unsaturated bonds.
-
Reduction and hydrolysis: Converting intermediates to the final product via sodium borohydride and acid-mediated steps .
Although this patent focuses on a different carbamate, its process intensification strategies—such as solvent recycling and in situ purification—are applicable to synthesizing tert-butyl (4-chlorothiophen-2-yl)carbamate at scale .
Applications in Pharmaceutical and Materials Chemistry
Role as a Synthetic Intermediate
The Boc group in tert-butyl (4-chlorothiophen-2-yl)carbamate serves as a temporary protective group for amines, enabling selective functionalization in multi-step syntheses. For instance, Ambeed documents its use in preparing:
-
Antiviral agents: Coupling with fenofibric acid derivatives to form prodrugs.
-
Fluorescent probes: Functionalizing tetraiodobenzofuran-dione scaffolds for bioimaging .
Polymer and Coordination Chemistry
The chlorothiophene unit facilitates electropolymerization, yielding conductive polymers for organic electronics. Additionally, its chlorine atom acts as a leaving group in Suzuki-Miyaura cross-coupling reactions, enabling the construction of π-conjugated systems for optoelectronic devices .
Recent Advancements and Future Directions
Green Chemistry Initiatives
Emerging methodologies focus on replacing hazardous reagents (e.g., oxalyl chloride) with enzymatic or photocatalytic alternatives. For example, lipase-catalyzed Boc protection has shown promise in reducing waste generation .
Computational Modeling
Density functional theory (DFT) studies predict the compound’s reactivity in C–H activation reactions, guiding the design of novel catalysts .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume